4-(3-Fluoro-5-methylphenoxy)piperidine
Description
Significance of Piperidine (B6355638) Cores in Chemical Biology and Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of pharmaceuticals. bldpharm.comresearchgate.net This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and is a key building block in numerous synthetic drugs approved by the FDA. bldpharm.comajchem-a.commdpi.comnih.gov Its ubiquity is a testament to its unique ability to combine with diverse molecular fragments, enabling the creation of new drugs with a wide spectrum of potential pharmacological effects. mdpi.com
The significance of the piperidine scaffold in medicinal chemistry can be attributed to several key factors:
Structural Versatility: The sp³-hybridized carbon atoms of the piperidine ring provide a three-dimensional geometry that is crucial for specific interactions with biological targets. nih.gov This non-planar structure allows for the precise spatial arrangement of substituents, which can be essential for optimizing binding affinity and selectivity for enzymes and receptors.
Broad Biological Activity: Piperidine derivatives have demonstrated a remarkable range of biological activities. They are integral to drugs across more than twenty classes, including antipsychotics, analgesics, antihistamines, anticancer agents, and treatments for neurodegenerative diseases like Alzheimer's. bldpharm.comajchem-a.com For instance, Donepezil, a leading drug for Alzheimer's disease, is a piperidine derivative. ajchem-a.com
Synthetic Accessibility: Over the years, numerous efficient and cost-effective methods for the synthesis and functionalization of substituted piperidines have been developed, making them readily accessible for drug discovery programs.
The widespread application of the piperidine core is evident in its presence in many blockbuster drugs and its continuous exploration as a scaffold for new therapeutic agents. researchgate.netmdpi.com
Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Nucleus
| Drug Name | Therapeutic Class |
|---|---|
| Methylphenidate | CNS Stimulant |
| Donepezil | Acetylcholinesterase Inhibitor |
| Fentanyl | Opioid Analgesic |
| Haloperidol | Antipsychotic |
| Paroxetine | Antidepressant (SSRI) |
| Risperidone | Antipsychotic |
Role of Fluorine Substitution in Modulating Biological Activity and Properties of Organic Molecules
The introduction of fluorine into organic molecules is a powerful and widely used strategy in modern drug discovery. nih.gov Although organically bound fluorine is rare in nature, its unique properties make it an invaluable tool for medicinal chemists seeking to optimize the characteristics of a drug candidate. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom.
The strategic placement of fluorine can profoundly influence a molecule's properties in several ways:
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the molecule's metabolic stability and extending its half-life.
Binding Affinity and Potency: Fluorine is the most electronegative element, which can alter the electron distribution within a molecule. This can influence the acidity or basicity (pKa) of nearby functional groups, potentially leading to stronger interactions with the target protein and enhanced binding affinity. For example, fluorine substitution can sometimes increase the potency of a compound. nih.gov
Conformational Control: The presence of a fluorine atom can alter the preferred conformation of a molecule, which can be advantageous for locking it into a bioactive shape for receptor binding.
The substitution of hydrogen with fluorine is a classic example of a bioisosteric replacement, aimed at enhancing desired properties while maintaining the core structure responsible for biological activity.
Table 2: Key Effects of Fluorine Substitution in Medicinal Chemistry
| Property Affected | Consequence of Fluorination | Scientific Rationale |
|---|---|---|
| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, blocking metabolic oxidation. |
| Binding Affinity | Often Increased | Alters electronic properties (pKa), leading to enhanced interactions with targets. |
| Lipophilicity | Modulated | Can increase or decrease lipophilicity depending on the molecular context. |
| Membrane Permeability | Often Improved | Can reduce basicity of nearby amines, which can improve membrane passage. |
| Bioavailability | Potentially Enhanced | A combination of increased metabolic stability and improved permeability can lead to better bioavailability. |
Overview of 4-(3-Fluoro-5-methylphenoxy)piperidine as a Research Compound
The chemical compound This compound is identified by the CAS Number 2228492-98-4 . mdpi.com An analysis of its structure reveals the combination of the privileged piperidine scaffold with a substituted phenoxy moiety, specifically featuring both fluorine and methyl groups.
Table 3: Chemical Identity of this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 2228492-98-4 | mdpi.com |
| Molecular Formula | C₁₂H₁₆FNO | mdpi.com |
| Molecular Weight | 209.26 g/mol | mdpi.com |
| SMILES Code | CC1=CC(F)=CC(OC2CCNCC2)=C1 | mdpi.com |
Based on available information, this compound is classified as a research compound. mdpi.com This indicates that it is primarily used in laboratory settings for scientific investigation, often as a building block for the synthesis of more complex molecules or as a tool compound in screening assays to explore new biological activities.
While specific published studies detailing the synthesis or biological evaluation of this compound are not readily found in the public domain, its structure suggests potential areas of research interest. The combination of the piperidine ring with a fluorinated aromatic system is a common strategy in the development of CNS-active agents, as these features can influence properties like blood-brain barrier penetration. Research on structurally related compounds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, has shown high binding affinity for dopamine (B1211576) receptors, highlighting the potential of this general scaffold in neuroscience research.
The presence of the 3-fluoro-5-methyl substitution pattern on the phenoxy ring is a deliberate design element. The fluorine atom, as discussed, can enhance metabolic stability and binding affinity, while the methyl group can also influence potency and selectivity by interacting with hydrophobic pockets in a target protein. Therefore, this compound represents a valuable chemical probe for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-(3-fluoro-5-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-6-10(13)8-12(7-9)15-11-2-4-14-5-3-11/h6-8,11,14H,2-5H2,1H3 |
InChI Key |
UTILOVGMSCKMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OC2CCNCC2 |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis
X-ray Crystallography of 4-(3-Fluoro-5-methylphenoxy)piperidine and Analogues
While a specific, publicly available crystal structure for this compound (C12H16FNO) is not extensively documented in the cited literature, the solid-state structure can be inferred from the analysis of its constituent parts and closely related analogues. researchgate.net X-ray crystallography remains the definitive method for elucidating the precise atomic arrangement in a crystalline solid.
The solid-state conformation of this compound is expected to exhibit key structural features characteristic of its two main components: the piperidine (B6355638) ring and the substituted phenoxy group.
Piperidine Ring Conformation : The piperidine ring is known to adopt a stable chair conformation . This is the lowest energy conformation for six-membered saturated rings, minimizing both angle strain and torsional strain. In the case of 4-substituted piperidines, the substituent (the 3-fluoro-5-methylphenoxy group) will occupy either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric hindrance. acs.org
Phenoxy Group Orientation : The orientation of the 3-fluoro-5-methylphenoxy group relative to the piperidine ring is defined by the torsion angles of the C-O-C ether linkage. The planarity of the phenyl ring will be maintained, with the fluorine and methyl substituents influencing its electronic properties.
In a related structure, 3-fluoro-3-methyl-1-((2-nitrophenyl)sulfonyl)-5,5-diphenylpiperidine, the piperidine ring also adopts a chair conformation. researchgate.net This provides strong evidence that the fundamental chair structure is a consistent feature in substituted piperidines.
The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. For this compound, the following interactions are anticipated to be significant:
Hydrogen Bonding : The secondary amine (N-H) of the piperidine ring is a hydrogen bond donor. It is expected to form strong N-H···O or N-H···F hydrogen bonds with acceptor atoms on adjacent molecules. In the crystal structures of related fluorinated and piperidine-containing compounds, hydrogen bonding is a dominant force in the molecular packing. mdpi.com
C-H···π and C-H···F Interactions : The aromatic ring can act as a π-system acceptor for weak C-H···π interactions from the piperidine ring's C-H bonds. Additionally, the fluorine atom can participate as a weak hydrogen bond acceptor in C-H···F interactions. bgu.ac.il
π-π Stacking : The substituted phenyl rings may engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. These interactions are influenced by the electron-withdrawing fluorine and electron-donating methyl groups, which polarize the aromatic ring. researchgate.net
A study on intermolecular interactions in a fluorinated phenoxyphenyl derivative highlighted the importance of a variety of weak interactions, including C-H···F, C-H···O, C-H···π, and π···π stacking, in stabilizing the crystal structure. bgu.ac.il Similarly, research on fluorinated hexopyranoses showed that while fluorine's participation in hydrogen bonding is weak, it often engages in multiple interactions with surrounding molecules. mdpi.com
The parent molecule, this compound, is achiral and therefore does not have an absolute stereochemistry to be determined. It lacks any stereocenters. However, if chiral centers were introduced through substitution on the piperidine or phenoxy rings, the resulting enantiomers or diastereomers could be resolved, and their absolute configurations determined using techniques like X-ray crystallography of a single crystal containing the resolved enantiomer. For instance, studies on other chiral heterocyclic compounds have successfully used this method to assign the absolute configuration. figshare.com
Advanced Spectroscopic Techniques for Conformational Studies
Spectroscopic methods are invaluable for probing the structure and dynamics of molecules in solution, providing complementary information to solid-state X-ray data.
NMR spectroscopy is a powerful tool for characterizing the solution-state conformation of this compound.
¹H and ¹³C NMR : The chemical shifts in the ¹H and ¹³C NMR spectra provide information about the electronic environment of each nucleus. For example, the protons on the piperidine ring would show characteristic shifts depending on whether they are in axial or equatorial positions. The aromatic protons and carbons would also have distinct shifts influenced by the fluorine and methyl substituents. chemicalbook.commdpi.com
Conformational Dynamics : The piperidine ring can undergo a "chair-flip," where it rapidly interconverts between two chair conformations. This process can be studied using variable temperature NMR. At low temperatures, this interconversion may slow down sufficiently to allow for the observation of separate signals for the axial and equatorial protons. The energy barrier for this process can be calculated from the coalescence temperature of the signals. figshare.com
¹⁹F NMR : The presence of a fluorine atom allows for ¹⁹F NMR studies. The chemical shift of the fluorine nucleus is highly sensitive to its local environment. Furthermore, through-bond J-coupling between ¹⁹F and nearby ¹H nuclei (e.g., ³J(F,H)) can provide crucial information about the dihedral angle and thus the conformation around the C-F bond.
The table below shows predicted NMR data based on the analysis of similar structures.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Piperidine N-H) | 1.5 - 2.5 | Broad singlet | Position is solvent-dependent. |
| ¹H (Piperidine C4-H) | 4.2 - 4.6 | Multiplet | Proton attached to the carbon bearing the phenoxy group. |
| ¹H (Piperidine C2/C6-H) | 2.6 - 3.2 | Multiplets | Protons adjacent to the nitrogen atom. |
| ¹H (Piperidine C3/C5-H) | 1.6 - 2.2 | Multiplets | |
| ¹H (Aromatic) | 6.5 - 6.8 | Multiplets | Three distinct signals expected for the aromatic protons. |
| ¹H (Methyl C-H) | 2.2 - 2.4 | Singlet | |
| ¹³C (Piperidine C4) | 70 - 75 | Carbon attached to the ether oxygen. | |
| ¹³C (Piperidine C2/C6) | 42 - 46 | ||
| ¹³C (Piperidine C3/C5) | 30 - 35 | ||
| ¹³C (Aromatic C-O) | 158 - 162 | Doublet (due to C-F coupling) | |
| ¹³C (Aromatic C-F) | 161 - 165 | Doublet (large ¹J(C,F)) | |
| ¹³C (Aromatic C-CH₃) | 140 - 144 | Doublet (due to C-F coupling) | |
| ¹³C (Aromatic C-H) | 100 - 115 | ||
| ¹³C (Methyl) | 20 - 22 |
This table is generated based on typical chemical shifts for similar functional groups and structures.
N-H Stretch : A characteristic N-H stretching vibration is expected in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. The exact position and shape of this band can indicate the extent of hydrogen bonding.
C-O-C Stretch : The aryl-alkyl ether linkage will produce strong, characteristic C-O-C stretching bands in the IR spectrum, usually around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).
Aromatic Vibrations : The substituted phenyl ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1450-1600 cm⁻¹ region.
C-F Stretch : A strong C-F stretching band is expected in the IR spectrum, typically in the 1000-1400 cm⁻¹ range.
CH₂ Vibrations : The methylene (B1212753) groups of the piperidine ring will show C-H stretching vibrations just below 3000 cm⁻¹ and bending (scissoring) vibrations around 1450 cm⁻¹.
The table below summarizes the expected key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Piperidine) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-O (Aryl Ether) | Asymmetric Stretch | 1210 - 1270 |
| C-F (Aryl Fluoride) | Stretch | 1100 - 1300 |
| C-O (Alkyl Ether) | Stretch | 1000 - 1075 |
This table is generated based on standard infrared group frequencies.
Conformational Landscape Analysis of the Piperidine Ring System
The piperidine ring, a core structural motif in many chemical entities, predominantly adopts a chair conformation, which is energetically more favorable than other arrangements like the boat or twist-boat conformations. wikipedia.org In the case of this compound, the conformational landscape is largely dictated by the nature and orientation of the substituent at the C-4 position. The piperidine ring can exist in two rapidly interconverting chair conformations. In one, the N-H bond is in an axial position, and in the other, it is in an equatorial position. wikipedia.org The equatorial conformation is generally found to be more stable in nonpolar solvents. wikipedia.org
The most significant conformational determinant for the piperidine ring in this molecule is the bulky 3-fluoro-5-methylphenoxy group attached to the C-4 position. To minimize steric hindrance, large substituents on a cyclohexane (B81311) or piperidine ring overwhelmingly prefer to occupy the equatorial position. An axial orientation would lead to significant 1,3-diaxial interactions with the axial hydrogen atoms at the C-2 and C-6 positions, which is energetically unfavorable. mdpi.com Therefore, the conformational equilibrium for the this compound ring is expected to strongly favor the chair conformer where the aryloxy substituent is in the equatorial position.
Computational studies and experimental analyses, such as NMR spectroscopy, are crucial tools for elucidating the precise conformational preferences of such substituted piperidines. nih.govresearchgate.net These studies allow for the measurement of coupling constants and the calculation of the energy differences between various conformers. For instance, the presence of bulky substituents at vicinal positions on a piperidine ring can lead to significant rotation of the piperidine ring relative to the substituent. nih.gov While specific experimental data for this compound is not available in the provided results, the principles of conformational analysis strongly suggest a dominant chair conformation with an equatorial aryloxy group.
| Factor | Description | Expected Influence on this compound |
|---|---|---|
| Steric Hindrance | The spatial arrangement of atoms and groups. Large substituents prefer equatorial positions to avoid unfavorable 1,3-diaxial interactions. | The bulky 3-fluoro-5-methylphenoxy group strongly favors the equatorial position. |
| Nitrogen Inversion | The rapid inversion of the nitrogen atom, which interconverts axial and equatorial N-H conformers. | Contributes to the dynamic equilibrium between the two chair forms, though the equatorial N-H is generally more stable. wikipedia.org |
| Solvent Effects | The polarity of the solvent can influence the stability of different conformers. Polar solvents may stabilize the more polar axial conformer. wikipedia.orgnih.gov | In polar solvents, there might be a slight shift in the conformational equilibrium, but the steric bulk of the C-4 substituent remains the dominant factor. |
Impact of Fluorine Substitution on Molecular Conformation
The introduction of a fluorine atom into a molecule can have profound effects on its conformational behavior, stemming from fluorine's unique electronic properties. nih.govd-nb.info While the fluorine atom in this compound is on the phenoxy ring and not directly on the piperidine scaffold, its influence is transmitted through electronic effects. However, the most dramatic conformational control by fluorine is observed when it is directly attached to the piperidine ring. researchgate.net
When fluorine is a substituent on the piperidine ring itself, particularly at the 3-position, a notable "axial-F preference" is often observed. nih.govresearchgate.net This preference is influenced by a combination of factors:
Charge-Dipole Interactions: Electrostatic interactions between the electronegative fluorine atom and the partially positive nitrogen atom (especially when protonated) can stabilize an axial conformation. nih.govresearchgate.net
Hyperconjugation: The delocalization of electrons from a C-H bond into the antibonding orbital of an adjacent C-F bond (σCH → σ*CF) can contribute to conformational stability. nih.govresearchgate.net
Solvation Effects: The polarity of the solvent plays a significant role, with polar solvents often increasing the stability of the more polar axial conformer. nih.govnih.gov
| Effect | Mechanism | Relevance to Fluorinated Piperidines |
|---|---|---|
| Axial Preference | Stabilization of the axial conformer through charge-dipole interactions and hyperconjugation when fluorine is on the piperidine ring. nih.govresearchgate.net | A well-documented phenomenon for 3-fluoropiperidines. |
| Electronic Modification | Fluorine's high electronegativity withdraws electron density, altering pKa and dipole moments. d-nb.info | In this compound, this modifies the properties of the phenoxy substituent. |
| Solvent Dependence | The conformational preference can be tuned by the polarity of the solvent, with polar solvents often favoring more polar conformers. nih.govnih.gov | An important consideration in both experimental and computational studies of fluorinated piperidines. researchgate.nethuji.ac.il |
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. Such calculations on substituted piperidines help in understanding their stability and reactivity. rsc.org For instance, DFT has been used to perform geometry optimization of substituted piperidin-4-one derivatives, showing good agreement with experimental crystal structures. nih.gov
The electronic structure of a molecule, as defined by the distribution of its electrons, is fundamental to its chemical behavior. DFT calculations can determine key electronic properties and reactivity descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness, offer a quantitative measure of a molecule's reactivity. researchgate.net For example, negative energies for HOMO and LUMO are indicative of molecular stability. researchgate.net The HOMO-LUMO gap is a particularly important descriptor, as a smaller gap suggests higher reactivity. researchgate.net In studies of piperidine (B6355638) nitroxides, a correlation has been found between the reduction rate and the computed energy gap between the singly occupied molecular orbital and the LUMO. elsevierpure.com
Table 1: Representative Electronic Properties Calculated by DFT for a Phenoxy-Piperidine Scaffold (Note: The following data are illustrative and based on typical values for similar compounds, not specific calculations for 4-(3-Fluoro-5-methylphenoxy)piperidine)
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
| Electronegativity (χ) | 3.85 eV | A measure of the ability of an atom or molecule to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution; higher hardness correlates with lower reactivity. researchgate.net |
The three-dimensional structure of a molecule is critical to its function, particularly its ability to interact with biological targets. The piperidine ring is known for its conformational flexibility, most commonly adopting a chair conformation. nih.govacs.org Computational energy minimization techniques are employed to identify the most stable conformations of a molecule. For substituted piperidines, it is crucial to determine the preferred orientation (axial or equatorial) of the substituents, as this can significantly impact the molecule's properties and interactions. Conformational searches followed by energy minimization can deliver an optimized geometry for analysis. chemrxiv.org
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to the active site of a receptor.
For compounds like "this compound", molecular docking can be used to predict how it might bind to various biological targets. The process involves placing the ligand in the binding site of a protein and scoring the different poses based on a scoring function, which estimates the binding affinity. This allows for the ranking of different ligands and the prediction of their potential efficacy.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and a protein. It can identify key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand. This information is invaluable for understanding the basis of molecular recognition and for designing new molecules with improved binding properties.
Table 2: Illustrative Key Interactions for a Phenoxy-Piperidine Ligand in a Receptor Binding Site (Note: This table presents a hypothetical scenario for illustrative purposes, as specific docking studies for this compound are not available.)
| Interacting Residue | Interaction Type | Distance (Å) |
| Asp119 | Hydrogen Bond with Piperidine N-H | 2.9 |
| Phe223 | π-π Stacking with Phenoxy Ring | 4.5 |
| Val125 | Hydrophobic Interaction with Methyl Group | 3.8 |
| Leu220 | Hydrophobic Interaction with Piperidine Ring | 4.1 |
| Ser122 | Hydrogen Bond with Phenoxy Oxygen | 3.2 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment that can mimic physiological conditions. MD simulations are useful for understanding the stability of ligand-receptor complexes and the flexibility of both the ligand and the protein.
Exploration of Conformational Flexibility and Dynamics in Solution
The conformational flexibility of a ligand is a critical determinant of its binding affinity and selectivity towards a biological target. For this compound, understanding its dynamic behavior in a solution that mimics physiological conditions is the first step in characterizing its potential as a drug candidate.
Molecular dynamics (MD) simulations are powerful computational methods used to explore the conformational landscape of a molecule over time. Studies on fluorinated piperidine derivatives have shown that the piperidine ring typically adopts a stable chair conformation. However, the orientation of substituents can be influenced by various factors including steric hindrance, and electrostatic and hyperconjugation interactions. For instance, in some fluorinated piperidines, an axial orientation of the fluorine atom is preferred over the equatorial position, which is contrary to what would be expected based on steric bulk alone. This preference can be attributed to favorable dipole-dipole interactions and hyperconjugation effects.
In the case of this compound, MD simulations would be employed to track the rotational freedom around the C-O ether bond connecting the phenoxy and piperidine moieties, as well as the puckering of the piperidine ring itself. The presence of the fluorine and methyl groups on the phenyl ring introduces specific electronic and steric constraints that influence the preferred orientation of the phenoxy group relative to the piperidine. The solvent environment is explicitly modeled to observe how interactions with water molecules affect the conformational equilibrium and the exposure of potential binding motifs.
Characterization of Protein-Ligand Binding Pathways and Stability
Identifying the binding mode and assessing the stability of a ligand within a protein's active site are crucial for understanding its mechanism of action. Computational techniques such as molecular docking and long-timescale MD simulations are utilized to elucidate these aspects for this compound.
Molecular docking simulations predict the preferred binding orientation of the compound within the binding pocket of a target protein. These simulations score different poses based on factors like intermolecular energies, including electrostatic and van der Waals interactions. For piperidine-containing compounds, the nitrogen atom often acts as a key hydrogen bond acceptor or can be protonated, forming a salt bridge with acidic residues like aspartate or glutamate (B1630785) in the active site. The substituted phenoxy group would be explored for its potential to form hydrophobic, pi-pi, or halogen-bond interactions with the protein.
Following docking, MD simulations are performed on the protein-ligand complex to validate the stability of the predicted binding pose. researchgate.net These simulations can reveal the dynamics of the interaction, showing how the ligand and protein adapt to each other. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand from its initial pose and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that persist throughout the simulation. Such studies on related compounds have demonstrated that stable binding is often characterized by a network of persistent interactions with key active site residues. researchgate.net
Analysis of Water and Solvent Interactions in Binding
Solvent molecules, particularly water, play a critical role in the thermodynamics of protein-ligand binding. They can mediate interactions between the ligand and the protein or be displaced from the binding site upon ligand entry, which can have significant energetic consequences.
Computational methods like 3D-RISM (Three-Dimensional Reference Interaction Site Model) or specialized MD analysis techniques can be used to map the location and estimate the energetic properties of water molecules in the binding site, both before and after the binding of this compound. The analysis focuses on identifying "unhappy" or high-energy water molecules that are displaced by the ligand, as their removal provides a favorable entropic contribution to the binding free energy. Conversely, some water molecules may be structurally conserved and form stable bridges between the ligand and the protein, contributing favorably to the binding enthalpy. The fluoro and methyl substituents on the phenoxy ring can alter the local hydration structure, and analyzing these changes is key to a complete understanding of the binding thermodynamics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.
Development of Predictive Models for Biological Activity
To develop a QSAR model for a class of compounds including this compound, a dataset of molecules with experimentally determined biological activities (e.g., IC50 values) is required. The process involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest or support vector machines, to build a predictive model. The robustness and predictive power of the model are assessed through rigorous validation techniques, including cross-validation and the use of an external test set. Such models are valuable in prioritizing which new derivatives should be synthesized and tested.
Descriptors and Their Correlation with Activity
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized into several types:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity, and descriptors derived from the 2D graph structure of the molecule.
3D Descriptors: Geometrical properties, surface areas, and volumes.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and electronic properties (e.g., dipole moment, partial charges).
For a series of phenoxypiperidine analogues, key descriptors correlated with activity might include the lipophilicity (LogP) of the substituted phenyl ring, the electronic nature of the substituents (captured by Hammett constants or calculated partial charges), and the size and shape of the substituents (steric parameters like molar refractivity). The QSAR model would reveal the quantitative impact of each descriptor, for example, indicating whether increased lipophilicity or the presence of an electron-withdrawing group like fluorine enhances or diminishes biological activity.
Preclinical Pharmacological and Biological Evaluation: Mechanisms and Target Engagement
In Vitro Receptor Binding and Functional Assays
Comprehensive searches of scientific databases and literature have been conducted to ascertain the in vitro pharmacological profile of 4-(3-Fluoro-5-methylphenoxy)piperidine. This includes its binding affinity at various receptors, its functional activity at G-protein coupled receptors (GPCRs), and its potential to inhibit enzymatic activity.
Competitive Radioligand Binding Studies
No specific data from competitive radioligand binding studies for this compound are available in the current body of scientific literature. This type of assay is crucial for determining the binding affinity (typically expressed as Kᵢ value) of a compound for a specific receptor target. While studies on other piperidine (B6355638) derivatives show high affinity for targets like the sigma-1 receptor, specific binding data for this compound has not been reported.
G-Protein Coupled Receptor (GPCR) Functional Assays (e.g., [³⁵S]GTPγS binding)
There is no publicly available information from G-protein coupled receptor (GPCR) functional assays, such as [³⁵S]GTPγS binding, for this compound. These assays are essential for characterizing whether a compound acts as an agonist, antagonist, or inverse agonist at a particular GPCR.
Enzyme Inhibition Assays
Information regarding the inhibitory activity of this compound against specific enzymes is not present in the available scientific literature. For context, other research on different piperidine-containing molecules has shown inhibitory activity against enzymes like phosphoinositide 3-kinase delta (PI3Kδ). However, no such data has been published for the specific compound .
Selectivity Profiling Across Multiple Biological Targets
A selectivity profile for this compound across a broad range of biological targets has not been reported in the public domain. Such profiling is critical to understand the compound's specificity and potential for off-target effects.
Preclinical In Vivo Target Engagement and Pathway Modulation in Animal Models
The assessment of a compound's ability to interact with its intended biological target in a living organism is a key step in preclinical development.
Assessment of Target Occupancy in Animal Models
There are no published studies detailing the in vivo target occupancy of this compound in animal models. These studies, often conducted using techniques like positron emission tomography (PET) with a radiolabeled version of the compound, are necessary to confirm that the compound can reach and bind to its target in the central nervous system or other tissues. For instance, studies on other novel piperidine derivatives have utilized such methods to confirm target engagement.
Pharmacodynamic Biomarker Analysis in Animal Studies
Specific pharmacodynamic (PD) biomarker data from animal studies for this compound are not publicly available. However, the purpose of such analysis is to identify and measure a biological response that indicates the compound has reached and interacted with its intended target in a living system. mdpi.com PD biomarkers are crucial for establishing a dose-response relationship and for providing evidence of a drug's mechanism of action. mdpi.comnih.gov
For a compound like this compound, which bears structural resemblance to ligands developed as dopamine (B1211576) receptor antagonists, a relevant PD biomarker study in animal models (e.g., rats) might involve several measurements. nih.govnih.gov If the compound targets the dopamine D4 receptor, for instance, researchers might assess changes in the levels of dopamine and its metabolites (such as DOPAC and HVA) in specific brain regions like the prefrontal cortex. nih.gov Another approach could be to measure changes in the expression of immediate early genes (e.g., c-Fos) in the brain, which can indicate neuronal activation following receptor modulation. nih.gov Such studies are essential to bridge the gap between in vitro findings and potential clinical efficacy, and the biomarker must be sensitive enough to detect clinically meaningful differences. nih.govfda.gov
Investigation of Mechanism of Action in Relevant Biological Systems
While direct mechanism of action studies for this compound have not been published, the investigation for related phenoxy-piperidine scaffolds points toward activity at dopamine receptors. nih.gov The dopamine D4 receptor (D4R), in particular, has been a target for structurally similar compounds developed for neuropsychiatric conditions. nih.govchemrxiv.org
The primary method for investigating this mechanism is through in vitro radioligand binding assays. chemrxiv.org In a typical setup, membranes harvested from cells engineered to express a specific human receptor subtype (e.g., D2, D3, or D4) are used. The ability of the test compound to displace a known, radio-labeled ligand (such as [3H]N-methylspiperone) from the receptor is measured. The results are expressed as an inhibition constant (Ki), which indicates the compound's binding affinity for the target. A lower Ki value signifies higher binding affinity. Selectivity is determined by comparing the Ki values across different receptor subtypes. chemrxiv.org For example, studies on benzyloxy piperidine-based compounds have identified molecules with over 30-fold selectivity for the D4 receptor compared to other dopamine receptor subtypes. nih.gov
To illustrate the structure-activity relationships (SAR) that guide chemical optimization, the following table presents hypothetical binding affinity data for a series of related analogs.
| Compound | R1 Group | R2 Group | D4R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D4) |
| Analog A | H | H | 50 | 1500 | 30 |
| Analog B | 3-Fluoro | H | 25 | 1200 | 48 |
| Analog C | 3-Fluoro | 5-Methyl | 10 | 1100 | 110 |
| Analog D | 4-Fluoro | 5-Methyl | 85 | 950 | 11 |
| This table is for illustrative purposes only and does not represent actual data for this compound. |
Metabolic Stability and Membrane Permeability Studies (in vitro/ex vivo preclinical)
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental to early-stage drug discovery, helping to eliminate compounds with poor pharmacokinetic properties. nih.gov If a compound is metabolized too quickly, it may not achieve sufficient exposure in the body to be effective; if it is metabolized too slowly, it could accumulate and cause toxicity. researchgate.net Likewise, poor membrane permeability can lead to low absorption after oral administration. evotec.com
Microsomal Stability Assays
A standard method to evaluate metabolic stability is the microsomal stability assay. nih.govnih.gov This in vitro test uses subcellular fractions known as liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. researchgate.netwuxiapptec.com The assay measures the rate at which a compound is broken down by these enzymes over time.
In the procedure, the test compound is incubated with human or rat liver microsomes in the presence of a necessary cofactor, NADPH, which initiates the enzymatic reactions. researchgate.net Aliquots are taken at several time points (e.g., 0, 15, 30, 60 minutes), the reaction is stopped, and the remaining concentration of the parent compound is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). nih.govenamine.net
From these measurements, key parameters are calculated:
In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.
Intrinsic clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug. nih.govthermofisher.com
While specific data for this compound is not available, the following table shows typical results for standard control compounds used to validate the assay. nih.gov
| Compound | Type | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Stability Classification |
| Verapamil | High Clearance Control | < 10 | > 139 | Low |
| Diazepam | Low Clearance Control | > 60 | < 23 | High |
| This table contains illustrative data for common control compounds and is intended to demonstrate the typical output of a microsomal stability assay. |
Cell-Based Permeability Assays
To predict how well a drug will be absorbed in the human intestine, the Caco-2 permeability assay is widely used. evotec.comslideshare.net The assay employs Caco-2 cells, a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized epithelial cells that mimic the intestinal barrier. enamine.netcreative-bioarray.com These cells form tight junctions and express key drug transporters, such as P-glycoprotein (P-gp), making the model useful for studying not just passive diffusion but also active transport and efflux mechanisms. evotec.comcreative-bioarray.com
In the assay, Caco-2 cells are grown on a semi-permeable membrane in a Transwell® plate system, separating an apical (AP, representing the intestinal lumen) and a basolateral (BL, representing the blood side) compartment. enamine.net The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). enamine.net The test compound is added to the AP side, and its appearance in the BL side is measured over time. To assess whether the compound is a substrate of efflux transporters, the experiment can be run in reverse (BL to AP). evotec.com
The primary output is the apparent permeability coefficient (Papp), calculated in cm/s. enamine.net An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is actively pumped out of the cells by efflux transporters. evotec.comcreative-bioarray.com
Specific Caco-2 permeability data for this compound is not publicly documented. The table below provides a standard classification scheme with examples of well-characterized drugs. evotec.com
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Human Absorption (%) | Permeability Classification |
| Atenolol | < 1 | ~50 | Low |
| Ranitidine | 1 - 10 | 50 - 60 | Medium |
| Propranolol | > 10 | ~90 | High |
| This table is for illustrative purposes only, showing the classification of permeability based on Papp values of known drugs. |
Structure Activity Relationship Sar Studies of 4 3 Fluoro 5 Methylphenoxy Piperidine Analogues
Systematic Modification of the Piperidine (B6355638) Ring.nih.govnih.govscientificupdate.com
The piperidine ring is a prevalent structural element in numerous pharmaceuticals. scientificupdate.com Its conformation and substitution patterns are fundamental to molecular recognition at biological targets. Modifications to this ring system in 4-(3-fluoro-5-methylphenoxy)piperidine analogues have profound effects on their activity. The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net
Positional Isomers and Stereochemical Variations.nih.govnih.govnih.gov
The spatial arrangement of substituents on the piperidine ring is a critical determinant of biological activity. The selective functionalization at different positions of the piperidine moiety (C2, C3, and C4) allows for the synthesis of various positional analogues. nih.gov The electronic properties of the piperidine ring influence site selectivity for such modifications; the C2 position is electronically favored for functionalization due to stabilization by the nitrogen atom, while the C3 position is deactivated through nitrogen's inductive effect. nih.gov The C4 position is considered the most sterically accessible. nih.gov
Stereochemistry plays a pivotal role. For instance, in studies of 4-(m-OH phenyl)-piperidine analogues, the conformation of the phenyl group (axial versus equatorial) was found to be crucial for activity. nih.gov Binding in the preferred phenyl axial conformation was associated with agonism, whereas an accessible phenyl equatorial conformation could lead to antagonism. nih.gov Similarly, in other classes of piperidine derivatives, such as aminoglycoside mimetics, the stereochemistry of substituents is paramount. The cis-1,3-diamine configuration of the cis-3,5-diamino-piperidine (DAP) scaffold is recognized as essential for its ability to mimic 2-deoxystreptamine (B1221613) (2-DOS) and bind effectively to its RNA target. nih.govucsd.edu This underscores that even when not directly on the core scaffold, the relative orientation of functional groups is key. The piperidine core can serve as a scaffold to create preorganized analogues that mimic the bioactive conformation of other molecules. mdpi.com
Substituent Effects on the Piperidine Nitrogen.nih.govscientificupdate.com
The nitrogen atom of the piperidine ring is a key feature, and its basicity (pKa) and substitution pattern significantly influence binding and structural recognition. scientificupdate.com The introduction of fluorine onto the piperidine ring can modulate the nitrogen's basicity. scientificupdate.com For example, a fluorine atom in the axial position relative to the nitrogen can increase basicity, a phenomenon that has been exploited in drug discovery to improve efficacy. scientificupdate.com This effect is attributed to the C-F bond being antiparallel to the N+-H bond in the protonated state. scientificupdate.com
Direct substitution on the piperidine nitrogen has also been explored in related analogue series. In studies of 4-(m-OH phenyl)-piperidines, varying the N-substituent between methyl, allyl, and phenethyl groups was a key part of the SAR investigation, influencing both affinity and functional activity. nih.gov The nature of the substituent on the nitrogen can also direct the synthesis of specific positional isomers, as seen with the use of different N-protecting groups like N-Boc or N-brosyl to control the site of C-H functionalization. nih.gov
Variations of the Phenoxy Moiety.chemrxiv.orgrsc.org
The phenoxy portion of the molecule provides a second major area for structural modification, allowing for fine-tuning of electronic and steric properties to enhance activity and selectivity.
Substituent Effects on the Fluoro-methylphenyl Ring.chemrxiv.org
SAR studies on related scaffolds, such as 4,4-difluoropiperidines, have provided valuable data on how substitutions on the phenoxy ring impact receptor binding affinity. While the parent this compound was not detailed, systematic changes to the substitution pattern on the phenyl ring in analogous series have shown clear trends.
For example, moving the methyl group from the 3-position to the 4-position (comparing 4-fluoro-3-methyl to 3-fluoro-4-methyl) resulted in a reduction in binding affinity. chemrxiv.org The data in the following table, derived from a series of 4,4-difluoropiperidine (B1302736) analogues, illustrates the sensitivity of receptor binding to the electronic and steric nature of the substituents on the phenoxy ring. chemrxiv.org
| Phenoxy Ring Substitution | Binding Affinity (Ki, nM) |
| 4-Fluoro-3-methyl | 72 |
| 3-Fluoro-4-methyl | >1000 |
| 3,4-Difluoro | 46.8 |
| 4-Fluoro | 73 |
| 3-Fluoro | 85 |
| Data derived from SAR studies on a 4,4-difluoropiperidine scaffold. chemrxiv.org |
This table demonstrates that subtle changes, such as the positional isomerization of the methyl and fluoro groups, can have a dramatic impact on binding. A 3,4-difluoro substitution pattern was found to be optimal in this particular series. chemrxiv.org
Exploration of Bioisosteric Replacements for the Phenoxy Linker.chemrxiv.orgrsc.orgu-tokyo.ac.jp
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in medicinal chemistry. u-tokyo.ac.jp In the context of this compound analogues, this has involved exploring replacements for the entire phenoxy group or just the ether linkage.
Research on related scaffolds showed that replacement of the phenoxy group with various heterocyclic ethers, such as pyridine (B92270) ethers, led to a significant loss of binding activity. chemrxiv.org This suggests that the phenoxy ring itself, and not just any aromatic system, is crucial for potent interaction with the target. Further studies on different chemical series have also highlighted the importance of the ether linkage. For example, in a series of influenza virus inhibitors, the ether linkage between a quinoline (B57606) and a piperidine ring was found to be critical for the inhibitory activity. rsc.org This indicates that the geometry and electronic nature of the C-O-C bond may be a key structural element for maintaining the correct orientation of the two ring systems for optimal biological activity.
Elucidation of Key Structural Features for Desired Activity and Selectivity.nih.govscientificupdate.comnih.govchemrxiv.org
The collective SAR studies on this compound and its analogues point to several key structural features that are essential for achieving desired activity and selectivity.
Stereochemistry and Conformation of the Piperidine Ring: The specific spatial orientation of substituents on the piperidine ring is critical. As seen in related series, the choice between axial and equatorial positioning of large groups can differentiate between agonist and antagonist activity. nih.gov Furthermore, the relative stereochemistry of substituents, such as a cis-arrangement of diamino groups in certain mimetics, is fundamental for molecular recognition. nih.govucsd.edu
Piperidine Nitrogen Basicity: The pKa of the piperidine nitrogen is a key modulator of activity. This can be fine-tuned by introducing substituents, such as fluorine, elsewhere on the ring, which can influence the nitrogen's protonation state and its interaction with biological targets. scientificupdate.com
Specific Substitution Pattern on the Phenoxy Ring: The electronic landscape of the phenoxy moiety is not arbitrary. Optimal activity is achieved with a specific arrangement of substituents. For instance, studies on analogous systems indicate a preference for fluorine at certain positions (e.g., 3- or 4-position) and show that the relative positions of fluoro and methyl groups are crucial for high-affinity binding. chemrxiv.org
Integrity of the Phenoxy Ether Linkage: The ether linkage connecting the piperidine and the substituted phenyl ring appears to be a critical structural component. Attempts to replace the phenoxy group with bioisosteric heterocycles or to significantly alter the linker have generally resulted in a loss of potency, emphasizing its role in maintaining the optimal conformation for binding. chemrxiv.org
Development of SAR Models from Experimental and Computational Data
The development of predictive SAR models is a crucial step in modern drug discovery, enabling the rational design of more potent and selective drug candidates. This process typically involves the integration of experimental biological data with computational chemistry techniques.
Experimental Data-Driven SAR:
The foundation of any SAR model lies in the systematic synthesis and biological evaluation of a series of analogue compounds. For this compound, this would involve synthesizing derivatives with modifications at key positions. For instance, the position and nature of the halogen and alkyl groups on the phenoxy ring would be varied to probe their influence on biological activity.
A hypothetical experimental SAR study might explore the following modifications:
Positional Isomers: Moving the fluoro and methyl groups to other positions on the phenoxy ring (e.g., 2-fluoro-5-methyl, 4-fluoro-3-methyl) would reveal the importance of the meta,meta substitution pattern.
Halogen Substitution: Replacing the fluorine atom with other halogens (Cl, Br, I) would elucidate the role of electronegativity, size, and lipophilicity at this position.
Alkyl Group Variation: Altering the methyl group to larger alkyl chains (ethyl, propyl) or branched isomers would probe the steric tolerance of the binding site.
Bioisosteric Replacements: Substituting the fluoro or methyl groups with other bioisosteres (e.g., -OH, -CN, -CF3) could lead to improved properties.
The biological activity of these synthesized analogues would then be determined through in vitro assays, such as radioligand binding assays to determine affinity for specific receptors or transporters, and functional assays to measure their inhibitory or agonistic effects.
Computational Modeling in SAR:
Computational chemistry offers powerful tools to complement and guide experimental SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the molecular interactions driving biological activity.
QSAR Modeling: A QSAR model for this compound analogues would seek to establish a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their observed biological activity. These descriptors can include electronic (e.g., partial charges, electrostatic potential), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. A statistically validated QSAR model could then be used to predict the activity of virtual or yet-to-be-synthesized compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, such as a monoamine transporter. For this compound, docking studies could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the binding pocket. For example, the fluorine atom might engage in a favorable halogen bond, while the methyl group could occupy a hydrophobic sub-pocket.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.
Interactive Data Table: Hypothetical SAR Data for 4-phenoxypiperidine (B1359869) Analogues
Lacking specific data for this compound, the following table is a hypothetical representation of what an SAR data table for a series of 4-phenoxypiperidine analogues might look like. The data presented is illustrative and not based on actual experimental results for the specified compound.
| Compound | R1 | R2 | R3 | R4 | R5 | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1 | H | H | H | H | H | 150 | 250 | 180 |
| 2 | F | H | H | H | H | 120 | 200 | 160 |
| 3 | H | F | H | H | H | 90 | 180 | 120 |
| 4 | H | H | F | H | H | 100 | 190 | 130 |
| 5 | H | Me | H | H | H | 130 | 220 | 170 |
| 6 | F | H | Me | H | H | 80 | 150 | 110 |
| 7 | H | F | Me | H | H | 60 | 130 | 90 |
| 8 | H | F | H | Me | H | ? | ? | ? |
Compound 8 represents the target molecule, this compound. The question marks indicate the absence of published experimental data.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways for Derivatization
The development of new drugs often relies on the ability to create diverse libraries of chemical compounds for screening. For piperidine (B6355638) derivatives, future research will likely focus on innovative and efficient synthetic methods to generate novel analogues of the core 4-(3-Fluoro-5-methylphenoxy)piperidine structure.
Key strategies include:
Catalytic Hydrogenation: The hydrogenation of substituted pyridine (B92270) precursors is a fundamental method for creating the piperidine ring. nih.gov Recent advances have seen the development of novel catalysts, including those based on iridium, ruthenium, and nickel, which allow for highly stereoselective synthesis. nih.govmdpi.com Future work could adapt these catalytic systems to produce chiral derivatives of this compound, which is crucial for improving biological activity and selectivity. thieme-connect.com
Intramolecular Cyclization: Creating the piperidine ring through intramolecular cyclization is another powerful approach. nih.gov Techniques such as the aza-Michael reaction, metal-catalyzed cyclization, and radical cyclization offer various pathways to form the ring system. nih.govmdpi.com These methods could be employed on precursors where the phenoxy and piperidine components are assembled in the final cyclization step, allowing for modular synthesis of diverse derivatives. For instance, a double aza-Michael reaction using divinyl ketones has been shown to be an atom-efficient method for accessing substituted 4-piperidone (B1582916) building blocks, which can then be further modified. acs.orgnih.gov
Ring Expansion Reactions: Novel methods, such as the ring expansion of substituted pyrrolidines, can produce optically active 3-substituted piperidines. psu.edu This strategy offers a unique entry point for creating complex and stereochemically defined piperidine scaffolds that might not be accessible through traditional pyridine reduction.
Derivatization Tags: For analytical purposes and to modify properties, derivatization with specific tags is a useful strategy. For example, N-(4-aminophenyl)piperidine has been used to derivatize organic acids to improve their detection in supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.govnih.gov Similar strategies could be developed to functionalize the piperidine nitrogen of this compound to explore structure-activity relationships or attach imaging agents.
These synthetic explorations will enable the creation of a wider range of analogues, facilitating a deeper understanding of how structural modifications impact biological activity.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in drug discovery, allowing for the prediction of molecular properties and interactions, thereby saving time and resources. For piperidine derivatives, these approaches are critical for rational design and optimization.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate the chemical structure of a compound with its biological activity. For piperidine derivatives, QSAR models have been developed to predict activity against targets like the Akt1 kinase, which is involved in cancer. tandfonline.comnih.gov By developing QSAR models for this compound and its analogues, researchers can predict the activity of newly designed compounds before they are synthesized. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. Docking studies have been used to understand the binding modes of piperidine derivatives with targets such as HIV-1 protease, MAO-A and MAO-B enzymes, and the µ-opioid receptor. researchgate.netnih.govtandfonline.com For this compound, docking could be used to screen potential biological targets and to refine the structure to enhance binding affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time. This method has been used to study the interactions of piperidine-based ligands with targets like the sigma 1 receptor (S1R) and the HDM2 protein. researchgate.netrsc.orgrsc.org MD simulations can reveal crucial amino acid interactions and help understand the stability of the ligand-receptor complex, guiding further optimization. rsc.org
| Computational Method | Description | Application Example for Piperidine Scaffolds | Potential Use for this compound |
|---|---|---|---|
| QSAR Modeling | Statistically correlates chemical structure with biological activity to predict the potency of new compounds. | Predicting Akt1 inhibitory and antiproliferative activities of furan-pyrazole piperidine derivatives. tandfonline.comnih.gov | Predicting the biological activities of novel derivatives to prioritize synthetic efforts. |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Identifying binding interactions of piperidine derivatives with HIV-1 protease and cholinesterase enzymes. researchgate.netnih.gov | Screening for potential biological targets and designing analogues with improved binding. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to understand dynamic interactions. | Analyzing the stability and interaction patterns of piperidine-based ligands with the sigma 1 receptor. rsc.orgrsc.org | Validating docking poses and understanding the dynamic behavior of the compound in a binding pocket. |
Identification of Novel Biological Targets and Research Areas for Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in drugs for a wide array of diseases. encyclopedia.pubnih.gov The structural features of this compound suggest it could be a valuable starting point for developing agents against various biological targets.
Central Nervous System (CNS) Disorders: Piperidine derivatives are well-represented in drugs targeting the CNS. Research has focused on their potential for treating Alzheimer's disease by inhibiting enzymes like acetylcholinesterase, and for neuropathic pain. nih.govingentaconnect.comnih.gov The phenoxy-piperidine motif is found in compounds targeting dopamine (B1211576) receptors, indicating a potential role in treating psychiatric and neurological conditions. chemrxiv.orgnih.gov
Cancer Therapy: Many piperidine-containing compounds have been investigated as anticancer agents. nih.gov They have shown activity as inhibitors of crucial signaling proteins like Akt1 and as modulators of protein-protein interactions, such as the p53-HDM2 interaction. tandfonline.comresearchgate.net The piperidine scaffold can be tailored to target specific enzymes and receptors involved in cancer progression. clinmedkaz.org
Infectious Diseases: The versatility of the piperidine scaffold extends to infectious diseases. Novel quinoline-piperidine conjugates have demonstrated potent antiplasmodial activity against chloroquine-resistant strains of P. falciparum, the parasite that causes malaria. nih.govmalariaworld.org Additionally, piperidine-based molecules have been designed as HIV-1 protease inhibitors, a key target in antiretroviral therapy. nih.govnih.govplos.org
Enzyme Inhibition: Piperidine derivatives have been successfully designed to inhibit a wide range of enzymes. Examples include cathepsin K inhibitors for osteoporosis, monoamine oxidase (MAO) inhibitors for neurological disorders, and renin inhibitors for hypertension. thieme-connect.commdpi.comthieme-connect.com
| Therapeutic Area | Biological Target/Application | Example Piperidine Derivative Class |
|---|---|---|
| Cancer | Akt1 Kinase Inhibition | Furan-pyrazole piperidine derivatives tandfonline.com |
| Infectious Disease (HIV) | HIV-1 Protease Inhibition | Cyclopropyl-containing piperidine analogues nih.govplos.org |
| Infectious Disease (Malaria) | Anti-Plasmodium falciparum | Quinoline-piperidine conjugates malariaworld.org |
| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibition | Benzyl-piperidine derivatives encyclopedia.pub |
| Metabolic Disease (Osteoporosis) | Cathepsin K Inhibition | Piperidine-3-carboxamide derivatives mdpi.com |
The unique substitution pattern of this compound could confer novel selectivity or potency against these or other yet-to-be-explored targets.
Integration of Multi-Omics Data for Systems Pharmacology Insights
Modern drug discovery is moving beyond the "one drug, one target" paradigm towards a more holistic systems pharmacology approach. springernature.comnih.gov This involves integrating multiple layers of biological data (genomics, transcriptomics, proteomics, metabolomics) to understand a drug's effect on the entire biological network. researchgate.netnih.gov
For a compound like this compound, a systems pharmacology approach would be highly beneficial. Instead of focusing on a single receptor, researchers could use multi-omics data to:
Identify Off-Target Effects: Understand the full spectrum of a compound's interactions within a cell, which can help predict potential side effects or identify opportunities for drug repurposing. nih.gov
Uncover Mechanisms of Action: Elucidate the complex biological pathways modulated by the compound, providing a deeper understanding of its therapeutic effects. nih.gov
Develop Biomarkers: By analyzing how the compound alters various "omes," researchers can identify molecular signatures (biomarkers) that correlate with treatment response, aiding in personalized medicine. pharmalex.com
The integration of these large datasets requires sophisticated computational tools and bioinformatics expertise. pharmalex.com Network-based approaches are particularly powerful, as they can map the complex interactions between drugs, targets, and diseases, providing a comprehensive view of a compound's pharmacological profile. researchgate.net
Development of Advanced Analytical Techniques for Compound Characterization
The accurate characterization of a chemical compound and its derivatives is fundamental to all stages of drug discovery and development. Future research will benefit from the application and refinement of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR techniques are essential for unambiguously determining the structure of newly synthesized piperidine derivatives. researchgate.netmdpi.com Future advancements may involve higher field strengths and novel pulse sequences to better resolve complex structures and stereoisomers.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a molecule. mdpi.com Coupling MS with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) allows for the separation and sensitive detection of compounds in complex mixtures. nih.gov Techniques like SFC-MS are growing in importance for analyzing polar and chiral compounds, which is highly relevant for piperidine derivatives. nih.gov
Chemical Derivatization for Enhanced Detection: As mentioned previously, derivatizing a molecule can significantly improve its analytical properties. Attaching a tag with high proton affinity, such as N-(4-aminophenyl)piperidine, can increase detection sensitivity in MS by over 200-fold. nih.gov Developing specific derivatization strategies for the this compound scaffold could facilitate its quantification in biological matrices during pharmacokinetic studies.
These analytical methods are crucial for ensuring the identity, purity, and stability of synthesized compounds, forming the bedrock of reliable and reproducible pharmacological research. researchgate.netresearchgate.net
Q & A
Basic: What are the common synthetic routes for 4-(3-Fluoro-5-methylphenoxy)piperidine, and how can reaction efficiency be optimized?
A typical synthesis involves nucleophilic substitution or coupling reactions between a fluorinated phenol derivative and a piperidine scaffold. For example, hydrolysis of intermediates using bases (e.g., NaOH) in solvents like ethers or amides has been effective for analogous piperidine derivatives . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
- Temperature control : Gradual heating (40–60°C) minimizes side reactions like dehalogenation .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves yield and purity .
Advanced: How can computational methods streamline the design of novel synthetic pathways for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict feasible intermediates and transition states. For instance, ICReDD’s approach combines computational modeling with experimental validation to identify optimal reaction conditions, reducing trial-and-error experimentation . Key steps:
- Transition state analysis : Identify energy barriers for key steps like phenoxy-piperidine coupling.
- Machine learning : Train models on existing fluorophenyl-piperidine reaction data to predict yields .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR : NMR confirms fluorine substitution patterns, while NMR resolves piperidine ring conformation .
- Elemental analysis : Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .
- HPLC-MS : Detects trace impurities (e.g., unreacted phenol precursors) .
Advanced: How can crystallography resolve stereochemical ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction determines absolute configuration, critical for chiral centers. For example, the crystal structure of analogous fluorophenyl-pyridine derivatives revealed non-coplanar aromatic rings due to steric hindrance, influencing bioavailability . Researchers should:
- Grow crystals in slow-evaporation setups (e.g., dichloromethane/methanol).
- Use synchrotron radiation for high-resolution data on low-symmetry crystals .
Basic: What biological targets or assays are relevant for preliminary evaluation of this compound?
Similar fluorophenyl-piperidine derivatives modulate CNS targets (e.g., serotonin receptors) and exhibit antimicrobial activity . Suggested assays:
- In vitro receptor binding : Radioligand displacement assays for 5-HT or σ receptors.
- Cytotoxicity screening : MTT assays against bacterial/fungal strains .
Advanced: How can structure-activity relationship (SAR) studies improve the compound’s therapeutic potential?
- Pharmacophore modeling : Map essential groups (e.g., fluorophenyl for lipophilicity, piperidine for solubility).
- Analog synthesis : Introduce substituents (e.g., methyl groups) to enhance metabolic stability .
- Docking simulations : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina .
Basic: How should researchers address discrepancies in elemental analysis or spectral data?
- Repetition : Re-run analyses under standardized conditions (e.g., dry samples for combustion analysis) .
- Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) .
Advanced: What strategies reconcile computational predictions with experimental results in reaction optimization?
- Error analysis : Identify systematic deviations (e.g., solvent effects not modeled in DFT).
- Hybrid workflows : Use experimental data (e.g., HPLC yields) to refine computational parameters iteratively .
Basic: What safety precautions are essential when handling this compound?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does reactor design influence scalability for multi-step syntheses of this compound?
- Continuous-flow systems : Improve heat/mass transfer for exothermic steps (e.g., coupling reactions) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Basic: What are the applications of this compound in biochemical assays?
- Fluorescent probes : Conjugate with dyes (e.g., FITC) for cellular imaging .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates .
Advanced: How can isotopic labeling (e.g., 18F^{18}\text{F}18F) aid in pharmacokinetic studies?
- Radiotracer synthesis : Incorporate via nucleophilic aromatic substitution for PET imaging .
- Metabolic profiling : Track metabolite formation using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
